![molecular formula C10H11BrO2 B048488 Ethyl 4-bromophenylacetate CAS No. 14062-25-0](/img/structure/B48488.png)
Ethyl 4-bromophenylacetate
Overview
Description
Ethyl 4-bromophenylacetate is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester, and Ethyl (4-bromophenyl)acetate . It is used to prepare highly selective and orally active Lysophosphatidic Acid (LPA) receptor-1 antagonists with potent activity on human lung fibroblasts .
Synthesis Analysis
The synthesis of Ethyl 4-bromophenylacetate involves the reaction of ethyl p-bromophenylacetate with a 6 N sodium hydroxide solution. The reaction mixture is heated to 60°C and after 2 hours of reaction, the pH value is adjusted to 1 by adding 2 N hydrochloric acid .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromophenylacetate consists of an ethyl group (C2H5) attached to a carboxyl group (COO) which is further attached to a benzene ring with a bromine atom at the para position .Physical And Chemical Properties Analysis
Ethyl 4-bromophenylacetate is a clear colorless to pale yellow liquid . It has a molecular weight of 243.10 Da . The melting point is between 29-33 °C .Scientific Research Applications
Organic Synthesis
Ethyl 4-bromophenylacetate is often used as a starting material in organic synthesis due to its reactivity. The bromine atom can be replaced by other groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of compounds .
Synthesis of α-Ethoxycarbonyl-N,α-diphenylnitrone
Ethyl α-bromophenylacetate (EBPA) may be used to synthesize α-ethoxycarbonyl-N,α-diphenylnitrone . This compound is a type of nitrone, which are often used in cycloaddition reactions to form isoxazolidines .
Polymerization Initiator
EBPA can also act as an initiator for the polymerization of certain compounds. For example, it has been used in the polymerization of dimethyl(methacryloyloxymethyl) phosphonate .
Polymerization of Methyl Methacrylate (MMA)
In addition to dimethyl(methacryloyloxymethyl) phosphonate, EBPA can also initiate the polymerization of methyl methacrylate (MMA) . MMA is a common monomer used in the production of poly(methyl methacrylate) (PMMA), also known as acrylic or acrylic glass .
Polymerization of Trimethylolpropane Triacrylate (TMPTA)
EBPA can also be used to initiate the polymerization of trimethylolpropane triacrylate (TMPTA) . TMPTA is a trifunctional monomer used to produce highly crosslinked polymers, which have applications in coatings, adhesives, and sealants .
Safety and Hazards
Ethyl 4-bromophenylacetate is classified as harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation . Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . In the event of fire, it can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427263 | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromophenylacetate | |
CAS RN |
14062-25-0 | |
Record name | Ethyl 2-(4-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-bromophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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